Amino(4-chlorophenyl)acetic acid hydrochloride
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Overview
Description
D-4-Chlorophenylglycine hydrochloride is an organic compound with the molecular formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . It is a derivative of glycine, where the hydrogen atom in the phenyl ring is substituted with a chlorine atom at the para position. This compound is often used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-4-Chlorophenylglycine hydrochloride typically involves the reaction of 4-chloroacetophenone with phosgene to form 4-chloroacetophenone . This intermediate is then reacted with glycine under basic conditions to yield the precursor compound, which is subsequently converted to D-4-Chlorophenylglycine hydrochloride .
Industrial Production Methods
Industrial production methods for D-4-Chlorophenylglycine hydrochloride are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-4-Chlorophenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenylglycine derivatives.
Scientific Research Applications
D-4-Chlorophenylglycine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-4-Chlorophenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: Similar structure but with an additional methylene group.
4-Chlorophenylacetic acid: Lacks the amino group present in D-4-Chlorophenylglycine hydrochloride.
4-Chlorobenzoic acid: Contains a carboxyl group directly attached to the benzene ring.
Uniqueness
D-4-Chlorophenylglycine hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZFBXOENJDFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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